molecular formula C20H16N4O2S B2525167 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 476676-64-9

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Cat. No. B2525167
M. Wt: 376.43
InChI Key: IDALZVRHWGWGMD-WJDWOHSUSA-N
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Description

The compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile" is a molecule that belongs to the class of α,β-unsaturated nitriles, which are known for their diverse applications in organic synthesis and material science. While the specific compound is not directly studied in the provided papers, similar compounds with related structures have been investigated for their molecular interactions, optical properties, and potential applications in various fields such as fluorescence and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves Knoevenagel condensation reactions, where an aldehyde or ketone is reacted with a compound containing an active methylene group. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained through a Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials that contain the 3,4-dimethylphenyl and 2-nitrophenyl substituents.

Molecular Structure Analysis

The molecular structure of α,β-unsaturated nitriles is crucial in determining their physical and chemical properties. For example, the molecular interactions in (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile (Z-DPPyACN) are significant in its self-assembly behaviors and optical properties . The crystal packing of these compounds often exhibits multiple non-covalent interactions, such as C–H···π and CH···HC edge-to-face interactions, which contribute to the supramolecular network between adjacent molecules . These interactions are likely to be present in the compound of interest as well, influencing its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of α,β-unsaturated nitriles is characterized by their ability to participate in various chemical reactions. The presence of the nitro group in the compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile" suggests that it could undergo reactions typical of nitro compounds, such as reduction to amines or participation in nucleophilic aromatic substitution. Additionally, the acrylonitrile moiety could be involved in Michael addition reactions due to the electron-deficient nature of the carbon-carbon double bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of α,β-unsaturated nitriles are influenced by their molecular structure. For instance, the optical properties of Z-DPPyACN show a Stokes shift caused by the reorganization of the molecule in the excited state, which is affected by solvent polarity . This indicates that the compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile" may also exhibit solvent-dependent fluorescence behavior. The crystal packing density and the presence of intermolecular interactions can also affect the melting point, solubility, and stability of the compound .

Scientific Research Applications

Synthesis and Characterization

Preparation and Reactions

Early studies on related compounds, such as benzoylnitrile oxides, have been explored for their reactivity and synthesis methods. The nitrosation of dimethylphenacylsulfonium bromide leading to benzoylnitrile oxide and subsequent 1,3-dipolar cycloadditions with different dipolarophiles have been investigated, highlighting the synthetic utility of these compounds in organic chemistry (Otsuji et al., 1971).

X-ray Crystal Structures and Cytotoxic Activities

Research involving heteroarylacrylonitriles has shown the synthesis of compounds substituted with triazoles or benzimidazoles, demonstrating their in vitro cytotoxic potency against human cancer cell lines. This illustrates the potential biomedical applications of these molecules in developing anticancer agents (Sa̧czewski et al., 2004).

Potential Applications

Anticancer Studies

The synthesis and anticancer studies of metal antibiotic chelation complexes with ligands derived from thiazolyl azo compounds have been reported. These studies indicate the role of such compounds in the inhibition of cancer cell growth, suggesting their utility as anticancer drugs (Al-adilee & Waheeb, 2020).

Optoelectronic Applications

Donor-acceptor substituted thiophene dyes, including those related to acrylonitrile derivatives, have been designed and synthesized for enhanced nonlinear optical limiting. These compounds are considered for optoelectronic devices aimed at protecting human eyes and optical sensors, indicating their significance in materials science and engineering (Anandan et al., 2018).

properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-7-8-15(9-14(13)2)18-12-27-20(23-18)16(10-21)11-22-17-5-3-4-6-19(17)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDALZVRHWGWGMD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

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